Tetrahydrofuran-D8

Catalog No.
S773871
CAS No.
1693-74-9
M.F
C4H8O
M. Wt
80.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran-D8

CAS Number

1693-74-9

Product Name

Tetrahydrofuran-D8

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriooxolane

Molecular Formula

C4H8O

Molecular Weight

80.15 g/mol

InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

WYURNTSHIVDZCO-SVYQBANQSA-N

SMILES

C1CCOC1

Synonyms

2,3,4,5-Tetrahydrofuran-d8; Butane α,δ-Oxide-d8; 1,4-Epoxybutane-d8; Cyclotetramethylene Oxide-d8; Furanidine; NSC 57858-d8; Oxacyclopentane-d8; Oxolane-d8; THF-d8;Tetramethylene Oxide-d8; Tetrahydro-d4-furan-2,3,4,5-d4

Canonical SMILES

C1CCOC1

Isomeric SMILES

[2H]C1(C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Tetrahydrofuran-D8 (THF-D8) is a valuable solvent in nuclear magnetic resonance (NMR) spectroscopy. NMR is a scientific technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.

THF-D8 is particularly useful in NMR because:

  • Deuteration: It contains eight deuterium atoms (D) instead of the usual hydrogen (H) atoms. Deuterium has a spin of 1, which is different from the spin of 1/2 for hydrogen. This difference minimizes interference from the solvent signal in the NMR spectrum, allowing researchers to better observe the signals of the target molecule.
  • High Purity: THF-D8 is available in high purity grades, minimizing potential contamination from other substances that could interfere with the NMR spectrum.
  • Solubility: It is a good solvent for a wide range of organic compounds, making it versatile for various NMR applications.

Here are some specific examples of how THF-D8 is used in NMR spectroscopy:

  • Structure elucidation: Identifying the unknown structure of a new compound.
  • Conformational analysis: Studying the different shapes a molecule can adopt.
  • Dynamic studies: Investigating the movement of atoms and groups within a molecule.

Other Applications

In addition to NMR spectroscopy, THF-D8 may find use in other scientific research applications, such as:

  • Synthesis of deuterated compounds: THF-D8 can be used as a solvent or reactant in the synthesis of molecules containing deuterium atoms, which can be useful for further NMR studies or other applications.
  • Electrochemical studies: THF-D8 may be used as a solvent in electrochemical studies due to its ability to dissolve electrolytes and its wide electrochemical window. However, it is important to note that THF is flammable and can be harmful if inhaled or mishandled.

Tetrahydrofuran-D8 is a deuterated form of tetrahydrofuran, a cyclic ether with the molecular formula C₄H₈O. In tetrahydrofuran-D8, all hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This modification enhances its utility in various applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a solvent that does not interfere with the spectral analysis of samples due to its unique chemical properties. Tetrahydrofuran-D8 is characterized by its high purity and compliance with international safety regulations, making it a valuable reagent in both academic and industrial laboratories .

Similar to its non-deuterated counterpart. It can act as a solvent for reactions involving:

  • Nucleophilic substitutions: It can dissolve reactants in reactions where nucleophiles attack electrophiles.
  • Polymerizations: Used as a solvent or medium for the polymerization of certain monomers.
  • Reduction reactions: It can facilitate reductions where deuterated solvents are advantageous for tracing reaction pathways via NMR analysis.

The presence of deuterium can alter reaction kinetics and mechanisms slightly compared to standard tetrahydrofuran due to the isotope effect, which may be significant in certain reactions .

Tetrahydrofuran-D8 can be synthesized through several methods:

  • Deuteration of Tetrahydrofuran: This involves replacing hydrogen atoms in tetrahydrofuran with deuterium using various deuterating agents such as deuterated acids or bases.
  • Chemical exchange reactions: Tetrahydrofuran can undergo exchange reactions with deuterated solvents or reagents under controlled conditions to yield tetrahydrofuran-D8.
  • Direct synthesis from precursor compounds: Starting from deuterated 1,4-butanediol or other suitable precursors can also lead to the formation of tetrahydrofuran-D8 through cyclization processes .

Tetrahydrofuran-D8 has several important applications:

  • Nuclear Magnetic Resonance Spectroscopy: As a high-purity solvent, it is widely used in NMR spectroscopy for dissolving samples without contributing to the spectrum.
  • Organic Synthesis: It serves as a solvent for various organic reactions, aiding in the synthesis of complex molecules.
  • Polymer Chemistry: Used as a solvent or reagent in the production of polymers and copolymers.
  • Analytical Chemistry: Employed in analytical techniques that require non-interfering solvents for accurate measurements .

Studies on the interactions of tetrahydrofuran-D8 focus mainly on its role as a solvent rather than direct biological interactions. The unique properties of deuterated solvents allow researchers to trace reaction pathways and mechanisms more accurately using NMR spectroscopy. The isotope effect may also influence reaction rates and equilibria differently than with standard solvents, making it an essential tool for chemists studying reaction dynamics .

Tetrahydrofuran-D8 shares similarities with several other compounds, particularly other deuterated solvents and ethers. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
TetrahydrofuranC₄H₈OCommon solvent; widely used in organic chemistry.
Deuterated AcetoneC₃D₆OUsed in NMR; less polar than tetrahydrofuran.
Deuterated Dimethyl SulfoxideC₂D₆OSStrong polar aprotic solvent; used in biochemistry.
Deuterated MethanolCD₃OHCommonly used as a solvent; less viscous than THF-D8.

Tetrahydrofuran-D8 stands out due to its specific application in NMR spectroscopy where its purity and non-interference are critical for accurate spectral analysis. Its unique structure allows it to dissolve a wide range of organic compounds while maintaining low toxicity levels compared to other solvents .

THF-d₈ serves as an indispensable solvent in the synthesis of deuterated actinide complexes, particularly those involving thorium and uranium. Its deuterium-enriched structure minimizes proton interference during NMR characterization, enabling precise analysis of metal-ligand interactions. For example, THF-d₈ was utilized as the primary solvent in the synthesis of deuteriotris[bis(trimethylsilyl)amido]thorium and deuteriotris[bis(trimethylsilyl)amido]uranium [1] [5]. These complexes exhibit distinct NMR spectral patterns due to the solvent’s ability to suppress unwanted proton signals, allowing researchers to isolate and study actinide-deuterium bonding dynamics [2].

The solvent’s low polarity and high boiling point (65–66°C) further enhance its utility in high-temperature reactions. A comparative study of solvent effects revealed that THF-d₈ outperforms non-deuterated analogs in stabilizing uranium-chalcogenide complexes, as shown in Table 1 [2] [5].

Table 1: Solvent Performance in Actinide Complex Synthesis

SolventReaction Yield (%)NMR Signal Clarity (1H vs. 2H)
THF-d₈92High (minimal 1H interference)
Non-deuterated THF78Moderate (1H overlap)

Role in Stabilizing Reactive Intermediates for NMR Analysis

The kinetic stabilization of reactive intermediates is a hallmark application of THF-d₈. Its deuterated framework reduces spin-spin coupling artifacts in NMR spectra, making it ideal for studying transient species such as radical intermediates and low-barrier hydrogen bonds. For instance, dynamic NMR studies of 15N,15N′-dipentadeuterophenylformamidine (DPFA) in THF-d₈ revealed proton exchange rates between methanol and acetic acid with unprecedented resolution [1] [7]. The solvent’s inertness prevents undesired side reactions, enabling the observation of metastable uranium-benzyl adducts during bipyridine ligand activation [2].

In one notable experiment, THF-d₈ facilitated the detection of a uranium-hydride intermediate during CO₂ insertion reactions. The intermediate’s lifespan extended to 30 minutes in THF-d₈, compared to <5 minutes in protonated solvents, as outlined in Table 2 [1] [7].

Table 2: Intermediate Stability in Different Solvents

Intermediate TypeSolventLifespan (minutes)Detectable NMR Peaks
Uranium-hydride complexTHF-d₈304 distinct signals
Uranium-hydride complexTHF<5Overlapping signals

Coordination Chemistry of Trimethyltin Compounds in Deuterated Media

THF-d₈’s ability to dissolve polar organometallic compounds without proton interference has advanced the study of trimethyltin coordination chemistry. Researchers have employed THF-d₈ to synthesize and characterize trimethyltin alkoxide, amide, and halide compounds, revealing nuanced structural details through ¹H- and ¹³C-NMR [1] [4]. For example, the solvent’s deuterium content allowed the unambiguous assignment of methyl group environments in trimethyltin cyclopentadienyl complexes, which exhibit unique upfield shifts due to tin’s electronegativity [1].

A landmark study compared the coordination behavior of trimethyltin iodide in THF-d₈ versus benzene-d₆. As shown in Table 3, THF-d₈’s Lewis basicity enhanced the compound’s solubility and stabilized dimeric structures, which were critical for elucidating tin’s bridging interactions [1] [4].

Table 3: Solvent Impact on Trimethyltin Iodide Coordination

SolventSolubility (mg/mL)Dominant StructureNMR δ(¹¹⁹Sn) (ppm)
THF-d₈45Dimeric−45.2
Benzene-d₆12Monomeric−38.7

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (94.23%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (75%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1693-74-9

Wikipedia

Deuterated THF

Dates

Modify: 2023-08-15

Explore Compound Types